2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one
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Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyranone core, a benzylpiperazine moiety, and a dimethyl-oxobutoxy side chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyranone core, followed by the introduction of the benzylpiperazine and dimethyl-oxobutoxy groups. Key steps may include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving suitable precursors under acidic or basic conditions.
Attachment of the Benzylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Introduction of the Dimethyl-oxobutoxy Side Chain: This can be accomplished through esterification or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The benzylpiperazine moiety may bind to receptors or enzymes, modulating their activity. The pyranone core and dimethyl-oxobutoxy side chain can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-benzylpiperazin-1-yl)methyl]-4H-pyran-4-one: Lacks the dimethyl-oxobutoxy side chain.
5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one: Lacks the benzylpiperazine moiety.
4-benzylpiperazin-1-yl derivatives: Variations in the substitution pattern on the piperazine ring.
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H30N2O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)pyran-4-one |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-7-5-4-6-8-18/h4-8,13,16H,9-12,14-15,17H2,1-3H3 |
InChI Key |
LYALESFSGPFWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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